molecular formula C14H10OS B1278281 4-[Benzo(b)thiophen-2-yl]phenol CAS No. 65540-08-1

4-[Benzo(b)thiophen-2-yl]phenol

Cat. No. B1278281
CAS RN: 65540-08-1
M. Wt: 226.3 g/mol
InChI Key: BTHAMNJTBJFIQX-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]phenol is a compound that belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a thiophene ring fused to a benzene ring. These compounds are of interest due to their diverse applications, including their use as selective estrogen receptor modulators and their potential in electronic materials due to their electroactive properties .

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through various methods. A general and convenient synthesis approach for benzo[b]thiophenes and their derivatives, including the synthesis of benzo[1,2-b:4,5-b']dithiophenes, has been developed. This method involves the cyclization of o-halo-ethynylbenzene precursors, which can yield various substituted benzo[b]thiophenes in good to high yields . Another study proposes a method for synthesizing 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions directly from the benzo[b]thiophene core using aromatic nucleophilic substitution reactions and Heck-type coupling, achieving an overall yield of about 35% in 5 steps .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophenes has been characterized by single-crystal X-ray analysis, revealing that these compounds have completely planar molecular structures and are packed in a herringbone arrangement . The crystal structure of related compounds, such as 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, has been examined, showing that these molecules crystallize in specific space groups and exhibit intermolecular interactions that are crucial for their stability .

Chemical Reactions Analysis

Benzo[b]thiophenes can undergo various chemical reactions, including electrosynthesis. For instance, an electrochemical coupling of benzothiophenes with phenols has been reported, which is a regioselective metal- and reagent-free arylation process . This indicates that 4-[Benzo(b)thiophen-2-yl]phenol could potentially be synthesized or modified through similar electrochemical methods.

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophenes have been studied using techniques such as cyclic voltammetry (CV) and UV-vis spectra. These studies help in understanding the electrochemical behavior and optical properties of the compounds . Additionally, the electrochemical polymerization of related compounds, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, has been investigated, providing insights into the electrical conductivities and fluorescence properties of the resulting polymers .

Scientific Research Applications

Microwave-Assisted Synthesis and Spectroscopic Characterization

A study conducted by Ermiş and Durmuş (2020) explored the synthesis of novel thiophene-benzothiazole derivative azomethine and amine compounds, including derivatives of 4-[Benzo(b)thiophen-2-yl]phenol. They used microwave-assisted synthesis methods and characterized these compounds using various spectroscopic techniques. The study also examined the effect of solvents on the electronic absorption behaviors of these compounds, providing valuable insights for scientific research in material science (Ermiş & Durmuş, 2020).

Antioxidant Synthesis from Simple Phenols

Viglianisi et al. (2019) demonstrated the synthesis of potent chain-breaking antioxidants from simple phenols, including 4-[Benzo(b)thiophen-2-yl]phenol derivatives. This process involved converting these compounds into o-hydroxydihydrobenzo[b]thiophenes, showcasing their potential as natural lipophilic phenolic antioxidants (Viglianisi et al., 2019).

Safety And Hazards


  • Safety Information : Refer to the provided MSDS for detailed safety precautions.

  • Hazard Information : Not explicitly mentioned; handle with care and follow standard laboratory safety practices.


Future Directions

Research avenues related to 4-[Benzo(b)thiophen-2-yl]phenol include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Mechanistic Studies : Uncover its mode of action and potential targets.


Remember that this analysis is based on available data, and further research may reveal additional insights. For a more comprehensive understanding, consult peer-reviewed papers and scientific literature related to this compound12.




I’ve provided a detailed analysis based on the available information. If you have any specific questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-(1-benzothiophen-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAMNJTBJFIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436914
Record name 4-[Benzo(b)thiophen-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Benzo(b)thiophen-2-yl]phenol

CAS RN

65540-08-1
Record name 4-[Benzo(b)thiophen-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Molloy, RP Law, JWB Fyfe, CP Seath… - Organic & …, 2015 - pubs.rsc.org
A modular synthesis of functionalised biaryl phenols from two boronic acid derivatives has been developed via one-pot Suzuki–Miyaura cross-coupling, chemoselective control of boron …
Number of citations: 31 pubs.rsc.org
JJ Molloy, RP Law, JWB Fyfe, CP Seath, DJ Hirst… - pureportal.strath.ac.uk
A modular synthesis of functionalised biaryl phenols from two boronic acid derivatives has been developed via one-pot Suzuki-Miyaura cross-coupling, chemoselective control of boron …
Number of citations: 7 pureportal.strath.ac.uk

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